molecular formula C18H16N4O B2464050 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide CAS No. 1798511-69-9

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide

Cat. No. B2464050
CAS RN: 1798511-69-9
M. Wt: 304.353
InChI Key: QPLOXMXTRMGZMR-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide, commonly known as PPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPB belongs to the class of pyrrolopyridine compounds and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.

Scientific Research Applications

Antitumor Activity in Experimental Models

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide and its derivatives have demonstrated significant potential in the field of oncology. Notably, analogues of this compound, such as 1H-pyrrolo[2,3-b]pyridine derivatives, have shown promising results in the treatment of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer. These compounds act as cyclin-dependent kinase 1 inhibitors and have been effective in reducing cell proliferation and inducing caspase-dependent apoptotic responses in DMPM cells. Additionally, their synergistic effect with paclitaxel has enhanced cytotoxic effects in DMPM cells, and they have shown significant tumor volume inhibition in mouse models of DMPM xenografts (Carbone et al., 2013).

Synthesis of Key Pharmaceutical Intermediates

The compound and its related structures play a crucial role in the synthesis of pharmaceutical intermediates. For example, the synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a key pharmaceutical intermediate, involves introducing the aminomethyl moiety via a palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).

Development of Anticancer Agents

Several scaffolds based on pyrrolyl-pyridine heterocyclic compounds, related to N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide, have been synthesized and screened for their anticancer activity. These compounds have shown significant anticancer activity against human cervical cancer cell lines (Hela) and human breast cancer cell lines (MCF-7) (Mallisetty et al., 2023).

Functionalization for Agrochemicals and Functional Materials

Research has been conducted on the functionalization of 1H-pyrrolo[2,3-b]pyridine (7-azaindole), a compound closely related to the main subject, for applications in agrochemicals and functional materials. This includes introducing amino groups and converting derivatives to podant-type compounds and polyacetylenes, some of which have exhibited high fungicidal activity (Minakata et al., 1992).

Synthesis and Properties Studies

The synthesis and properties of 1H-pyrrolo[2,3-b]pyridines have been extensively studied, revealing their potential for undergoing various reactions such as nitration, nitrosation, bromination, iodination, and reaction with Mannich bases. These studies contribute to a better understanding of their chemical behavior and potential applications (Herbert & Wibberley, 1969).

properties

IUPAC Name

3-cyano-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-13-14-4-1-5-16(12-14)18(23)21-9-3-10-22-11-7-15-6-2-8-20-17(15)22/h1-2,4-8,11-12H,3,9-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPLOXMXTRMGZMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCCCN2C=CC3=C2N=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-cyanobenzamide

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